molecular formula C14H16N2 B3050715 n,n'-Dimethylbenzidine CAS No. 2810-74-4

n,n'-Dimethylbenzidine

Cat. No.: B3050715
CAS No.: 2810-74-4
M. Wt: 212.29 g/mol
InChI Key: JGGQWILNAAODRS-UHFFFAOYSA-N
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Description

N,N’-Dimethylbenzidine is an aromatic amine that exists as a white-to-reddish powder or crystals at room temperature. It is slightly soluble in water and soluble in ethanol, ether, and dilute acids. This compound is known for its use in the production of dyes and pigments and has been studied for its potential carcinogenic effects .

Preparation Methods

Chemical Reactions Analysis

N,N’-Dimethylbenzidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized electrochemically to form N,N,N’,N’-tetramethylbenzidine . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like iron powder. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

N,N’-Dimethylbenzidine is structurally similar to other benzidine derivatives, such as benzidine and 3,3’-dimethoxybenzidine . Benzidine is a known human carcinogen, while 3,3’-dimethoxybenzidine is reasonably anticipated to be a human carcinogen . Compared to these compounds, N,N’-Dimethylbenzidine has unique properties that make it valuable in specific industrial and research applications. Its structural similarity to other benzidine derivatives allows for comparative studies on their carcinogenic potential and metabolic pathways.

Conclusion

N,N’-Dimethylbenzidine is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and potential health risks make it an important subject of study in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

N-methyl-4-[4-(methylamino)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGQWILNAAODRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=CC=C(C=C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950837
Record name N~4~,N~4'~-Dimethyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2810-74-4
Record name N,N′-Dimethylbenzidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2810-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC86613
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~4~,N~4'~-Dimethyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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